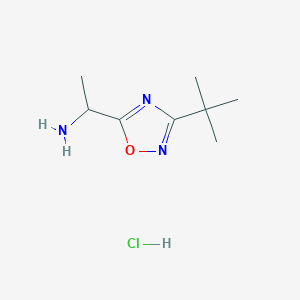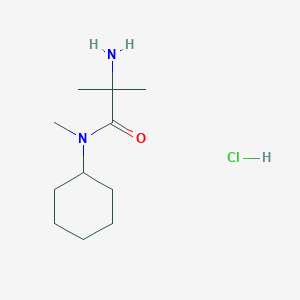
2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride
Overview
Description
“2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O . It is a derivative of propanamide .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride” consists of a propanamide backbone with a methyl group and an amino group attached to the second carbon atom, and a 2-methylphenyl group attached to the nitrogen atom .Scientific Research Applications
Medicine
In the medical field, this compound is explored for its potential as a local anesthetic due to its structural similarity to prilocaine . It may offer advantages in terms of stability and solubility, making it a candidate for developing new anesthetic formulations.
Agriculture
While specific applications in agriculture are not directly cited, compounds like 2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride could be investigated for their role in plant biochemistry, potentially affecting growth or resistance to pathogens .
Material Science
In material science, this compound’s properties could be utilized in the synthesis of new polymers or coatings. Its amide group might interact with various materials to alter their surface properties or to create novel composites with enhanced features .
Environmental Science
Environmental science research could leverage this compound in the study of atmospheric chemistry, particularly in understanding the behavior of similar organic compounds in the atmosphere and their impact on air quality and climate change .
Biochemistry
Biochemically, 2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride may serve as a building block in peptide synthesis or as a moiety in enzyme inhibitors, given its amino and amide functional groups, which are common in bioactive molecules .
Pharmacology
Pharmacologically, the compound could be important in drug design and discovery. Its structure could be modified to create new drug candidates with potential therapeutic applications, such as pain management or cardiovascular treatments .
Future Directions
properties
IUPAC Name |
2-amino-2-methyl-N-(2-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-6-4-5-7-9(8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWJHSXWOGZYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-N-(2-methylphenyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)


![2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1440787.png)
![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)
![2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1440790.png)
![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)



![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)

